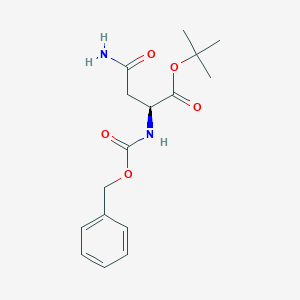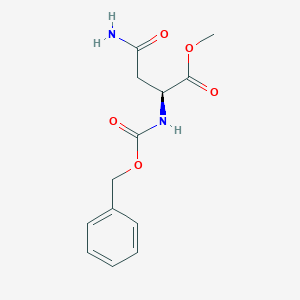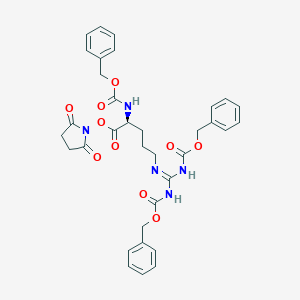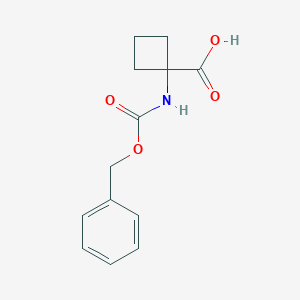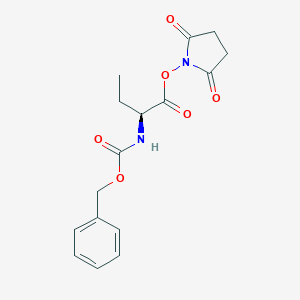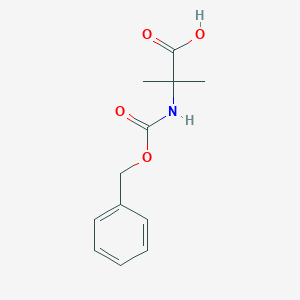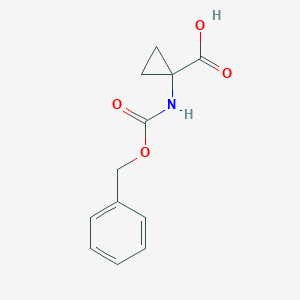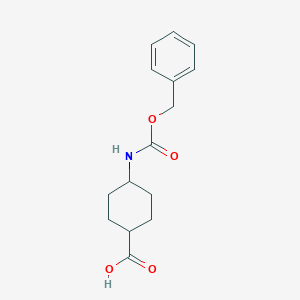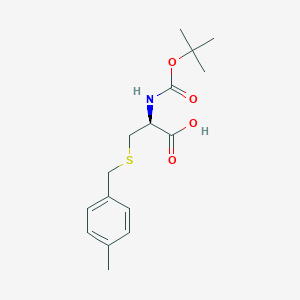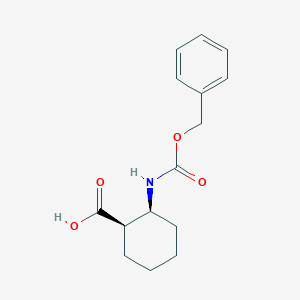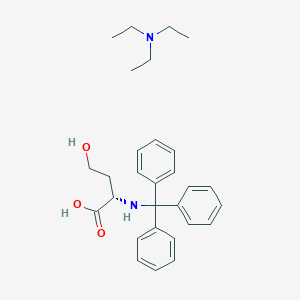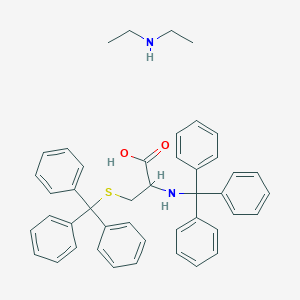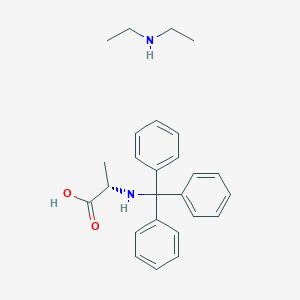![molecular formula C14H17NO5 B554649 4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid CAS No. 133301-03-8](/img/structure/B554649.png)
4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Vue d'ensemble
Description
This compound is a derivative of an α-amino acid, which are the building blocks of proteins. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain that includes a methoxy group (-OCH3) and a phenyl group (a six-membered carbon ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino and carboxylic acid groups means it could exist as a zwitterion, a molecule with both positive and negative charges .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amino and carboxylic acid groups could participate in acid-base reactions, and the methoxy and phenyl groups could be involved in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and reactivity .Applications De Recherche Scientifique
Chemical Reactions and Quantum Calculations : Amalʼchieva et al. (2022) studied reactions of 4-oxobutanoic acids leading to the formation of various compounds. Quantum-chemical calculations provided insights into the mechanisms of these reactions, highlighting the nucleophilic properties of the compounds involved (Amalʼchieva et al., 2022).
Development of Fluorescent Probes : Fa et al. (2015) synthesized a fluorescent probe using a derivative of 4-oxobutanoic acid for β-amyloids, aiming at molecular diagnosis of Alzheimer’s disease. The probe exhibited high binding affinities, demonstrating its potential in biomedical applications (Fa et al., 2015).
Anxiolytic Dipeptoid Research : Debaerdemaeker et al. (1993) studied the structure of a highly potent anxiolytic dipeptoid involving a derivative of 4-oxobutanoic acid. This research contributes to understanding the molecular structure of compounds with potential therapeutic applications (Debaerdemaeker et al., 1993).
Spectroscopic and Molecular Studies : Raju et al. (2015) conducted FT-IR, molecular structure, hyperpolarizability, and NBO analysis of a compound related to 4-oxobutanoic acid. This study provides insights into the molecule’s stability and charge transfer, crucial for understanding its properties (Raju et al., 2015).
Inhibitors of Biological Pathways : Musser et al. (1987) synthesized novel esters related to 4-oxobutanoic acid and tested them as inhibitors in various biological pathways. Their study contributes to pharmaceutical research, particularly in understanding the inhibition mechanisms (Musser et al., 1987).
Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including a compound related to 4-oxobutanoic acid. Their research is significant in the study of compounds with potential health benefits (Stanchev et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-6,11H,7-9H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGESJRPALMOKTL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-phe-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



